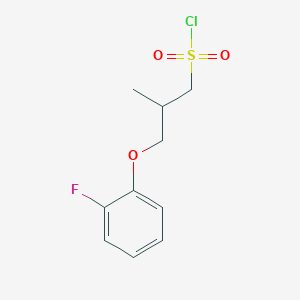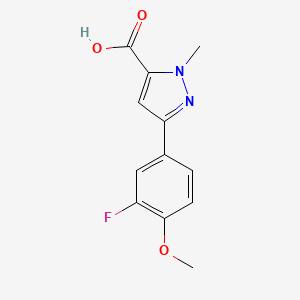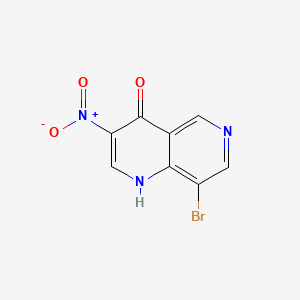
8-Bromo-3-nitro-1,6-naphthyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3-nitro-1,6-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of bromine and nitro functional groups attached to a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-nitro-1,6-naphthyridin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1,6-naphthyridin-4-ol followed by nitration. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-nitro-1,6-naphthyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (base or acid).
Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products Formed
Substitution: Formation of substituted naphthyridines.
Reduction: Formation of 8-Bromo-3-amino-1,6-naphthyridin-4-ol.
Oxidation: Formation of 8-Bromo-3-nitro-1,6-naphthyridin-4-one.
Scientific Research Applications
8-Bromo-3-nitro-1,6-naphthyridin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and photophysical applications.
Mechanism of Action
The mechanism of action of 8-Bromo-3-nitro-1,6-naphthyridin-4-ol involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. The nitro group can undergo bioreduction to form reactive intermediates that induce oxidative stress and apoptosis in cancer cells. The bromine atom may enhance the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
8-Bromo-3-nitro-1,6-naphthyridin-4-ol can be compared with other naphthyridine derivatives such as:
6-Bromo-1,8-naphthyridin-2-ol: Similar in structure but differs in the position of the bromine and hydroxyl groups.
8-Bromo-1,6-naphthyridin-2(1H)-one: Lacks the nitro group and has a different functional group at the 2-position.
1,6-naphthyridin-2-amine: Contains an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H4BrN3O3 |
|---|---|
Molecular Weight |
270.04 g/mol |
IUPAC Name |
8-bromo-3-nitro-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H4BrN3O3/c9-5-2-10-1-4-7(5)11-3-6(8(4)13)12(14)15/h1-3H,(H,11,13) |
InChI Key |
ULVLRGPBLXRVGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C2=CN=CC(=C2N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)

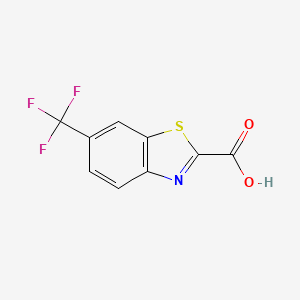
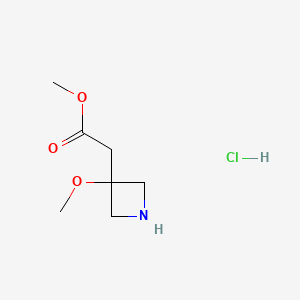
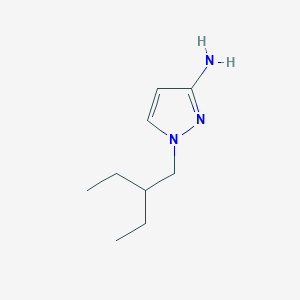

![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13490333.png)

